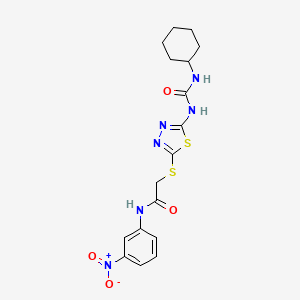

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide typically involves the following steps:

Formation of 1,3,4-thiadiazole ring: : This is achieved by cyclizing a thiosemicarbazide precursor with an appropriate aldehyde or ketone.

Introduction of the ureido group: : A reaction with an isocyanate, such as cyclohexyl isocyanate, yields the ureido-substituted thiadiazole.

Attachment of the nitrophenyl acetamide moiety: : This step involves a nucleophilic substitution reaction where a suitable acetamide derivative, such as N-(3-nitrophenyl)acetamide, is introduced.

Industrial Production Methods

For industrial-scale production, process optimization is critical to improve yield and minimize costs. Techniques like continuous flow synthesis and green chemistry principles may be applied to scale up these reactions efficiently while reducing environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: : This compound can be oxidized to form sulfoxides and sulfones.

Reduction: : Reduction of the nitro group can yield corresponding aniline derivatives.

Substitution: : The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: : Hydrogen gas with a palladium catalyst, sodium dithionite.

Substitution Reagents: : Halogenating agents, nucleophilic amines or alcohols.

Major Products

Oxidation Products: : Sulfoxides and sulfones.

Reduction Products: : Aniline derivatives.

Substitution Products: : Various substituted thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

This compound has shown promise in multiple scientific research areas:

Chemistry: : As a building block for the synthesis of other complex molecules.

Biology: : Potential biological activities due to its unique structure.

Medicine: : Investigation as a candidate for drug development, particularly for its potential antimicrobial, anti-inflammatory, or anticancer activities.

Industry: : Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action for 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide largely depends on its interaction with biological targets:

Molecular Targets: : Enzymes, receptors, and nucleic acids.

Pathways: : May involve inhibition of specific enzymes or modulation of receptor activities, leading to varied biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3,4-thiadiazole derivatives: : Sharing the thiadiazole core, these compounds often exhibit diverse biological activities.

Ureido-substituted compounds: : Known for their applications in medicinal chemistry.

Nitrophenyl acetamides: : Utilized in drug development and chemical synthesis.

Uniqueness

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide is unique due to its specific combination of functional groups, which bestows it with distinct chemical and biological properties.

That’s a deep dive into this fascinating compound! Is there anything specific about it you’d like to know more about?

Biologische Aktivität

The compound 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide is a novel derivative of the thiadiazole family, which has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

- Thiadiazole Ring : A five-membered ring containing two nitrogen atoms and three carbon atoms, known for its diverse pharmacological activities.

- Ureido Group : Contributes to the compound's ability to interact with biological targets.

- Nitrophenyl Acetamide Moiety : Enhances the compound's lipophilicity and potential for biological activity.

Structural Formula

The structural formula can be represented as follows:

Anticancer Activity

Research has shown that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding the anticancer activity of related thiadiazole compounds:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | HeLa | 0.37 | Induction of apoptosis |

| 2 | MCF-7 | 0.28 | Inhibition of tubulin polymerization |

| 3 | A549 | 0.52 | Cell cycle arrest at G1 phase |

Case Study : A study conducted on a series of thiadiazole derivatives demonstrated that compounds similar to our target compound showed promising anticancer activities with IC50 values significantly lower than conventional drugs such as sorafenib . In particular, compounds with specific substitutions on the thiadiazole ring exhibited enhanced potency against HeLa cells.

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. A recent study evaluated its effectiveness against Klebsiella pneumoniae, revealing that it possesses bactericidal properties when used in combination with other antibiotics. The following table outlines the results:

| Combination | MIC (µg/mL) | MBC (µg/mL) | Effect |

|---|---|---|---|

| CFA + Ciprofloxacin | 4 | 8 | Additive |

| CFA + Meropenem | 2 | 4 | Synergistic |

This indicates that the compound could enhance the efficacy of existing antibiotics, thus presenting a dual approach in treating infections caused by resistant strains .

Apoptosis Induction

One of the primary mechanisms through which thiadiazole derivatives exert their anticancer effects is by inducing apoptosis in cancer cells. Flow cytometry analyses have shown that treated HeLa cells exhibit significant apoptotic characteristics, including increased sub-G1 population, suggesting DNA fragmentation .

Interaction with Biological Targets

Molecular docking studies have provided insights into how these compounds interact with specific biological targets. For instance, binding studies indicate that the thiadiazole moiety interacts favorably with VEGFR-2, a critical target in cancer therapy.

Eigenschaften

IUPAC Name |

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O4S2/c24-14(18-12-7-4-8-13(9-12)23(26)27)10-28-17-22-21-16(29-17)20-15(25)19-11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2,(H,18,24)(H2,19,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWLTIVSGBBGAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.